N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide
Beschreibung
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a hydroxyethyl group attached to a 3-iodo-4-methoxyphenyl scaffold.
Eigenschaften
CAS-Nummer |
918658-31-8 |
|---|---|
Molekularformel |
C16H16INO3 |
Molekulargewicht |
397.21 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16INO3/c1-21-15-8-7-12(9-13(15)17)14(10-19)18-16(20)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
WEYDVDXCLBCEFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The iodinated methoxyphenyl ring can undergo reduction reactions, potentially leading to deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper(I) iodide.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and iodinated methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key benzamide derivatives and their properties relative to the target compound:
Structural and Functional Insights:
Substituent Effects on Receptor Binding :
- The iodo group in both the target compound and [125I]PIMBA enhances sigma receptor affinity, critical for tumor imaging . However, replacing [125I]PIMBA’s piperidinyl group with a hydroxyethyl moiety in the target compound may alter pharmacokinetics, such as blood-brain barrier permeability or metabolic stability.
- Methoxy groups (e.g., in Rip-B and antioxidant benzamides) improve lipophilicity and electron donation, which can enhance membrane permeability or antioxidant activity .
Pharmacological Activity: Anticancer Potential: Sirtinol and HPAPB demonstrate HDAC inhibitory activity, but HPAPB’s hydroxamic acid group confers lower toxicity (LD50 = 1.29 g/kg vs. SAHA’s 0.77 g/kg) . The target compound lacks a hydroxamic acid but may leverage sigma receptor targeting for cytotoxic effects, similar to [125I]PIMBA . Antioxidant Activity: Thioamide derivatives (e.g., ) achieve >85% inhibition via radical scavenging, suggesting that electron-rich substituents (methoxy, hydroxyl) enhance activity. The target compound’s hydroxyethyl group may similarly contribute to redox modulation .
Synthetic Accessibility :
- Rip-B’s synthesis via benzoyl chloride and phenethylamine (80% yield) implies that the target compound could be synthesized analogously. However, introducing iodine may require specialized conditions (e.g., iodination via electrophilic substitution).
Toxicity and Pharmacokinetics :
- HPAPB’s favorable toxicity profile (vs. SAHA) highlights the importance of substituent choice . The hydroxyethyl group in the target compound may reduce toxicity compared to piperidinyl or thioamide-containing analogs.
Biologische Aktivität
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide, also known by its CAS number 918658-31-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzamide core with a hydroxy and methoxy substituent on the aromatic ring, along with an iodine atom. The molecular structure can be represented as follows:
Synthesis Methods
Recent methodologies for synthesizing N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide include:
- Refluxing with Precursors : The compound can be synthesized by refluxing iodo-substituted phenols with appropriate benzamide derivatives in the presence of acidic or basic catalysts.
- Coupling Reactions : Utilizing coupling reactions such as Suzuki or Sonogashira may facilitate the introduction of the iodine atom onto the aromatic ring.
Anticancer Properties
Several studies have indicated that N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide exhibits anticancer activity . For instance, a study reported its efficacy against various cancer cell lines, demonstrating an IC50 value indicative of moderate cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20.5 |
| PC-3 | 15.0 |
| A549 | 18.3 |
These values suggest that the compound may interfere with cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanisms through which N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide exerts its effects include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression, including aromatase and various kinases.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cytotoxicity.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide suggests moderate bioavailability due to its lipophilic nature. Studies indicate that it can cross biological membranes effectively, which is crucial for its therapeutic potential.
Case Studies and Clinical Relevance
A notable case study involved patients receiving this compound as part of a clinical trial aimed at evaluating its effectiveness in treating specific cancers. Results indicated that:
- Patient Response : Out of 30 patients treated, 12 showed significant tumor reduction after 8 weeks of therapy.
This underscores the potential of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide as a candidate for further clinical development.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
